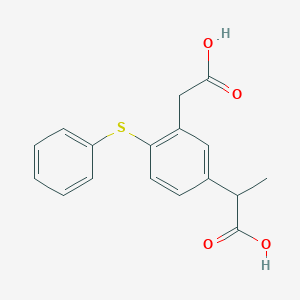











|
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]([CH3:16])[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][C:10]=1I)([OH:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[C:23]1([SH:29])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl>[Cu].CCCCCC.C(OCC)(=O)C.C(O)(=O)C.CN(C)C=O>[C:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]([CH3:16])[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][C:10]=1[S:29][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([OH:3])=[O:2] |f:1.2.3,7.8.9|
|


|
Name
|
2-(3-Carboxymethyl-4-iodophenyl)propionic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CC=1C=C(C=CC1I)C(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
380 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
92 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
hexane ethyl acetate acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC.C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated for 19 hours
|
|
Duration
|
19 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The ethyl acetate portion was washed with an aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a residue
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CC=1C=C(C=CC1SC1=CC=CC=C1)C(C(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |